SERT Binding Affinity of the 2,3-Dichloro Regioisomer: A Class-Level Inference
While no binding data exists for the exact compound 2-(2,3-dichlorophenyl)-2-(dimethylamino)acetic acid, a structurally related analog with a 2,3-dichlorophenyl motif has demonstrated high affinity for the serotonin transporter (SERT) with a Ki of 1.5 nM to 1.7 nM. This demonstrates that the 2,3-dichlorophenyl scaffold is tolerated within the SERT pharmacophore [1]. This evidence is a class-level inference and cannot be directly attributed to the target compound, as the full structure of the tested compound differs from the target compound. No comparable binding data have been reported for the 3,5- or 2,6-regioisomers, making this the only available anchor point for the 2,3-dichloro substitution pattern in a dimethylamino acid scaffold targeting SERT.
| Evidence Dimension | Binding affinity (Ki) for serotonin transporter (SERT) |
|---|---|
| Target Compound Data | No data available for 2-(2,3-dichlorophenyl)-2-(dimethylamino)acetic acid |
| Comparator Or Baseline | An analog containing a 2,3-dichlorophenyl motif showed Ki = 1.5 nM (5-HT uptake) and Ki = 1.7 nM (dopamine uptake) |
| Quantified Difference | Not calculable; only class-level inference possible |
| Conditions | Inhibition of tritiated serotonin or dopamine uptake in rat synaptosomes (BindingDB, CHEMBL1743782) |
Why This Matters
This is the sole literature precedent suggesting that the 2,3-dichlorophenyl group in a dimethylamino acid scaffold can engage monoamine transporters; researchers pursuing this target cannot rely on the alternative regioisomers which lack any reported SERT data.
- [1] BindingDB, Entry BDBM50367554 (CHEMBL1743782). Ki values for inhibition of 5-HT and DA uptake in rat synaptosomes. View Source
